2-(3-Methylbenzoyl)-4-methylpyridine 2-(3-Methylbenzoyl)-4-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187166-58-0
VCID: VC2657295
InChI: InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3
SMILES: CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

2-(3-Methylbenzoyl)-4-methylpyridine

CAS No.: 1187166-58-0

Cat. No.: VC2657295

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylbenzoyl)-4-methylpyridine - 1187166-58-0

Specification

CAS No. 1187166-58-0
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name (3-methylphenyl)-(4-methylpyridin-2-yl)methanone
Standard InChI InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3
Standard InChI Key JFKXJOKCKAQBPK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C
Canonical SMILES CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C

Introduction

2-(3-Methylbenzoyl)-4-methylpyridine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a 3-methylbenzoyl group at the 2-position. Such compounds are often studied for their potential applications in medicinal chemistry, material science, or as intermediates in organic synthesis.

Synthesis

The synthesis of 2-(3-Methylbenzoyl)-4-methylpyridine generally involves:

  • Starting Materials:

    • 3-Methylbenzoic acid or its derivatives (e.g., acid chloride).

    • 4-Methylpyridine or related pyridyl precursors.

  • Reaction Pathways:

    • Friedel-Crafts Acylation: Utilizing an acid chloride derivative of 3-methylbenzoic acid with aluminum chloride as a catalyst.

    • Coupling Reactions: Modern coupling techniques like Suzuki or Heck reactions may also be employed if functionalized precursors are used.

  • Purification:

    • Methods such as recrystallization or column chromatography are used to isolate the product.

Applications and Research Findings

While specific applications of this compound are not available in the search results, structurally similar compounds are often explored for:

  • Pharmaceutical Development:

    • Pyridine derivatives frequently exhibit biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

  • Material Science:

    • Such compounds may be used in the design of luminescent materials or as ligands in coordination chemistry.

  • Synthetic Intermediates:

    • The benzoyl-pyridine framework can serve as a precursor for more complex molecules.

Analytical Characterization

Characterization of this compound would typically involve:

  • Spectroscopic Techniques:

    • NMR (1H and 13C): To confirm the positions of substituents on the pyridine and benzene rings.

    • IR Spectroscopy: To identify functional groups like carbonyl (C=O) from the benzoyl moiety.

  • Mass Spectrometry (MS):

    • To verify molecular weight and fragmentation patterns.

  • X-Ray Crystallography:

    • If crystalline, this technique could confirm the molecular geometry.

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